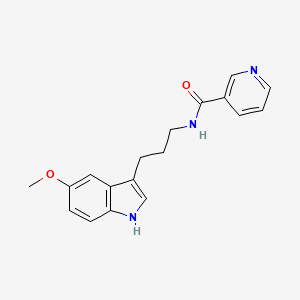
Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a nicotinamide moiety linked to a 5-methoxy-3-indolylpropyl group, making it a unique structure with potential biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the coupling of nicotinamide with a 5-methoxy-3-indolylpropyl precursor. One common method involves the use of acylation reactions where the nicotinamide is reacted with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or nicotinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing cellular signaling and biological responses . The nicotinamide component may contribute to the compound’s effects on cellular metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Nicotinamide: A vitamin B3 derivative with similar nicotinamide moiety.
5-Methoxyindole: A compound with a similar methoxy-substituted indole structure
Uniqueness
Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is unique due to its combined structure of nicotinamide and 5-methoxy-3-indolylpropyl, which may confer distinct biological activities and therapeutic potential .
Eigenschaften
CAS-Nummer |
72612-09-0 |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-15-6-7-17-16(10-15)13(12-21-17)4-3-9-20-18(22)14-5-2-8-19-11-14/h2,5-8,10-12,21H,3-4,9H2,1H3,(H,20,22) |
InChI-Schlüssel |
UPAYLPSFKINTKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


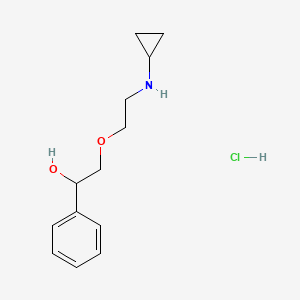

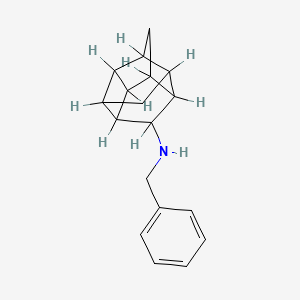

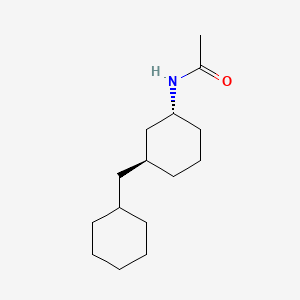
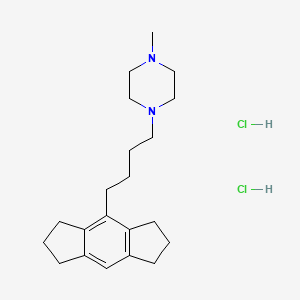
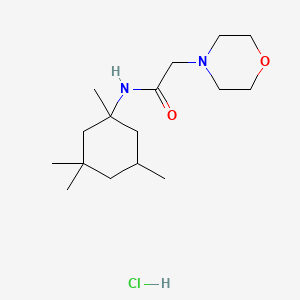
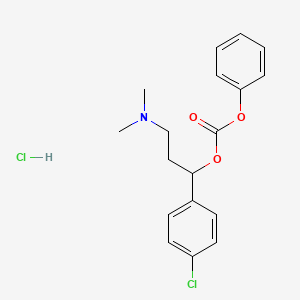

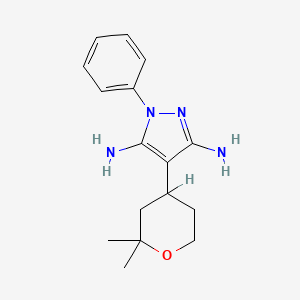

![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)

